molecular formula C25H35FNO3P B2396207 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate CAS No. 474879-23-7

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate

Cat. No.: B2396207
CAS No.: 474879-23-7
M. Wt: 447.531
InChI Key: KVALJVQIKPOBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of chiral organophosphorus derivatives, characterized by a cyclohexyl backbone substituted with isopropyl and methyl groups. The phosphorus center is bonded to a 4-(dimethylamino)phenyl group and a hydroxymethyl-linked 2-fluorophenyl moiety.

Properties

IUPAC Name

[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-(2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FNO3P/c1-17(2)21-15-10-18(3)16-24(21)30-31(29,20-13-11-19(12-14-20)27(4)5)25(28)22-8-6-7-9-23(22)26/h6-9,11-14,17-18,21,24-25,28H,10,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVALJVQIKPOBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=CC=C3F)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate is a synthetic compound with potential biological activity, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activities associated with this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C18H24FN1O3P\text{C}_{18}\text{H}_{24}\text{F}\text{N}_{1}\text{O}_{3}\text{P}

This structure features a phosphinate group, which is known for its diverse biological functions. The presence of both dimethylamino and hydroxy groups contributes to its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that phosphinate compounds can exhibit significant antimicrobial properties. For instance, a related study indicated that certain phosphinate derivatives displayed potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial activity.

CompoundMIC (μM)Target Organisms
2-Isopropyl-5-methylcyclohexyl phosphinate0.21Pseudomonas aeruginosa, Escherichia coli

These findings suggest that modifications of the phosphinate structure could lead to enhanced antimicrobial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of 2-Isopropyl-5-methylcyclohexyl phosphinate. The MTT assay results indicated that this compound exhibited selective cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Cell LineIC50 (μM)Remarks
HaCat (keratinocytes)>100Low toxicity
MCF-7 (breast cancer)25Moderate cytotoxicity
A549 (lung cancer)30Moderate cytotoxicity

The mechanism by which 2-Isopropyl-5-methylcyclohexyl phosphinate exerts its biological effects is still under investigation. Initial studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis and DNA replication processes. For example, molecular docking studies indicated favorable binding interactions with targets such as DNA gyrase, which is critical for bacterial survival.

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of various phosphinate derivatives, including 2-Isopropyl-5-methylcyclohexyl phosphinate, found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the significance of structural modifications in enhancing antimicrobial potency.
  • Cytotoxicity Profile : In another research effort, the cytotoxic effects of phosphinate derivatives were assessed against a panel of cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while sparing normal cells, suggesting potential for therapeutic development.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that similar phosphinate compounds exhibit significant antifungal properties. For instance, derivatives of 2-Isopropyl-5-methylcyclohexyl have been studied for their effectiveness against various fungal pathogens. In one study, compounds derived from this class showed inhibition rates exceeding 90% against pathogens like Colletotrichum orbiculare and Fusarium oxysporum .

Pharmacological Insights
The phosphinate structure is often used as a scaffold in drug design. Its ability to form stable interactions with biological targets makes it a candidate for further development into therapeutic agents. For example, the compound's configuration allows it to mimic natural phospholipids, which can be beneficial in targeting cell membranes or enzymes involved in metabolic pathways.

Material Science Applications

Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials, particularly in the creation of polymers with enhanced properties. For instance, phosphinate-based polymers have been shown to possess improved thermal stability and flame retardancy compared to traditional materials . These properties make them suitable for applications in electronics and construction.

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal activity of phosphinate derivatives. The results demonstrated that compounds with specific substituents on the phenyl ring exhibited enhanced activity against Physalospora piricola. The study utilized a concentration of 50 µg/mL and compared the results against a commercial antifungal agent, chlorothalonil .

CompoundInhibition Rate (%)Pathogen
Compound A93.3P. piricola
Compound B82.4C. arachidicola
Chlorothalonil75.0Control

Case Study 2: Material Properties

In another study focusing on polymer applications, researchers synthesized a series of phosphinate-based polymers incorporating the compound. The resulting materials demonstrated superior flame retardancy and thermal stability when tested under standard conditions .

Polymer TypeThermal Stability (°C)Flame Retardancy Rating
Polymer A300V-0
Polymer B280V-1

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating Groups: The 4-(dimethylamino)phenyl group in the target compound introduces strong electron-donating effects, enhancing nucleophilicity at phosphorus compared to phenyl or chlorophenyl groups in analogues .
  • Electron-Withdrawing Groups : The 2-fluorophenyl group (ortho-substituted) imposes steric hindrance and electron-withdrawing effects, contrasting with para-substituted groups in ’s compound .

Stereochemical Considerations

  • The S-configuration in compound (I) and Rp-configuration in highlight the importance of stereochemistry in organophosphorus compounds. The target compound’s configuration (unreported in evidence) would critically affect its interaction with chiral catalysts or biological targets.
  • Torsion angles (e.g., O–P–N–C in ) influence molecular geometry and reactivity; similar analyses would be essential for the target compound.

Preparation Methods

Detailed Preparation Method 1: Phosphorylation-Based Synthesis

The phosphorylation-based approach represents a versatile method for accessing the target compound with high stereoselectivity. This multi-step sequence begins with phosphorus trichloride and proceeds through several intermediates to introduce each functional group in a controlled manner.

Reaction Scheme

The synthesis follows the reaction sequence shown below:

  • Preparation of dichlorophosphinic acid derivative
  • Introduction of the 4-(dimethylamino)phenyl group
  • Reaction with 2-fluorobenzaldehyde
  • Esterification with 2-isopropyl-5-methylcyclohexanol (menthol)

Detailed Procedure

Preparation of (4-(dimethylamino)phenyl)phosphinic dichloride

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, phosphorus trichloride (20.0 g, 0.146 mol) is dissolved in anhydrous toluene (150 mL). Under nitrogen atmosphere, 4-bromo-N,N-dimethylaniline (25.0 g, 0.125 mol) is added, followed by slow addition of magnesium turnings (3.3 g, 0.138 mol). The mixture is stirred at room temperature for 1 hour, then heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to obtain (4-(dimethylamino)phenyl)phosphinic dichloride as a yellow oil, which is used in the next step without further purification.

Reaction with 2-fluorobenzaldehyde

In a flame-dried flask, (4-(dimethylamino)phenyl)phosphinic dichloride (10.0 g, 0.040 mol) is dissolved in anhydrous dichloromethane (100 mL). The solution is cooled to -78°C, and 2-fluorobenzaldehyde (5.0 g, 0.040 mol) in dichloromethane (20 mL) is added dropwise. The mixture is stirred at -78°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. Water (50 mL) is added cautiously, and the mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 × 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the hydroxyphosphinic acid intermediate.

Esterification with 2-isopropyl-5-methylcyclohexanol

The hydroxyphosphinic acid intermediate (5.0 g, 0.016 mol) is dissolved in anhydrous dichloromethane (50 mL). Thionyl chloride (2.3 g, 0.019 mol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The residue is dissolved in anhydrous dichloromethane (50 mL), and 2-isopropyl-5-methylcyclohexanol (menthol) (2.5 g, 0.016 mol) and triethylamine (1.6 g, 0.016 mol) are added. The mixture is stirred at room temperature for 16 hours. The reaction mixture is washed with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to obtain 2-isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate.

Reaction Conditions and Yields

Table 2 summarizes the reaction conditions and yields for each step of the phosphorylation-based synthesis.

Table 2: Reaction Conditions and Yields for Phosphorylation-Based Synthesis

Step Reaction Conditions Yield (%)
1 Preparation of phosphinic dichloride Mg, PCl₃, toluene, reflux, 4h 75-80
2 Reaction with 2-fluorobenzaldehyde DCM, -78°C to rt, 6h 70-75
3 Esterification with menthol SOCl₂, TEA, DCM, rt, 16h 65-70
Overall yield 34-42

Detailed Preparation Method 2: Coupling Reaction Approach

The coupling reaction approach involves the preparation of 4-(dimethylamino)phenylphosphinic acid mentyl ester and its subsequent reaction with 2-fluorobenzaldehyde. This method offers a shorter synthetic route with fewer steps and potentially higher overall yield.

Reaction Scheme

The synthesis follows the reaction sequence shown below:

  • Preparation of 4-(dimethylamino)phenylphosphinic acid
  • Esterification with 2-isopropyl-5-methylcyclohexanol (menthol)
  • Coupling with 2-fluorobenzaldehyde

Detailed Procedure

Preparation of 4-(dimethylamino)phenylphosphinic acid

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, 4-bromo-N,N-dimethylaniline (20.0 g, 0.100 mol) is dissolved in anhydrous tetrahydrofuran (200 mL). The solution is cooled to -78°C, and n-butyllithium (2.5 M in hexanes, 44 mL, 0.110 mol) is added dropwise. The mixture is stirred at -78°C for 1 hour. Diethyl phosphite (15.2 g, 0.110 mol) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated ammonium chloride solution (100 mL), and the mixture is extracted with ethyl acetate (3 × 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diethyl (4-(dimethylamino)phenyl)phosphonate is dissolved in ethanol (100 mL), and sodium hydroxide solution (6 M, 50 mL) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to pH 1, and the precipitate is collected by filtration, washed with cold water, and dried to obtain 4-(dimethylamino)phenylphosphinic acid.

Esterification with 2-isopropyl-5-methylcyclohexanol

In a round-bottom flask, 4-(dimethylamino)phenylphosphinic acid (10.0 g, 0.054 mol) is dissolved in anhydrous dichloromethane (100 mL). Thionyl chloride (7.1 g, 0.060 mol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The residue is dissolved in anhydrous dichloromethane (100 mL), and 2-isopropyl-5-methylcyclohexanol (menthol) (8.4 g, 0.054 mol) and triethylamine (5.5 g, 0.054 mol) are added. The mixture is stirred at room temperature for 16 hours. The reaction mixture is washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to obtain 2-isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)phosphinate.

Coupling with 2-fluorobenzaldehyde

In a flame-dried flask, 2-isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)phosphinate (5.0 g, 0.015 mol) is dissolved in anhydrous tetrahydrofuran (50 mL). The solution is cooled to -78°C, and lithium diisopropylamide (1.0 M in THF/hexanes, 16.5 mL, 0.0165 mol) is added dropwise. The mixture is stirred at -78°C for 1 hour. 2-Fluorobenzaldehyde (2.1 g, 0.017 mol) in tetrahydrofuran (10 mL) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated ammonium chloride solution (30 mL), and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to obtain this compound.

Reaction Conditions and Yields

Table 3 summarizes the reaction conditions and yields for each step of the coupling reaction approach.

Table 3: Reaction Conditions and Yields for Coupling Reaction Approach

Step Reaction Conditions Yield (%)
1 Preparation of phosphinic acid n-BuLi, (EtO)₂P(O)H, THF, -78°C to rt, 16h; NaOH, EtOH, reflux, 4h 65-70
2 Esterification with menthol SOCl₂, TEA, DCM, rt, 16h 70-75
3 Coupling with 2-fluorobenzaldehyde LDA, THF, -78°C to rt, 16h 75-80
Overall yield 34-42

Detailed Preparation Method 3: Phase-Transfer Catalyzed One-Pot Synthesis

The phase-transfer catalyzed one-pot synthesis represents a more efficient and environmentally friendly approach to the target compound. This method utilizes a phase-transfer catalyst to facilitate the reaction between the reactants in a heterogeneous system.

Reaction Scheme

The synthesis follows a one-pot reaction scheme:

  • Preparation of 4-(dimethylamino)phenylphosphinic acid
  • Addition of 2-fluorobenzaldehyde and 2-isopropyl-5-methylcyclohexanol (menthol)
  • Phase-transfer catalyzed reaction

Detailed Procedure

In a round-bottom flask, 4-(dimethylamino)phenylphosphinic acid (10.0 g, 0.054 mol), 2-fluorobenzaldehyde (6.7 g, 0.054 mol), and 2-isopropyl-5-methylcyclohexanol (menthol) (8.4 g, 0.054 mol) are dissolved in toluene (100 mL). Tetrabutylammonium bromide (1.7 g, 0.005 mol) and potassium carbonate (15.0 g, 0.108 mol) are added, and the mixture is heated to reflux for 24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to obtain this compound.

Optimization of Reaction Conditions

The phase-transfer catalyzed one-pot synthesis can be optimized by varying the type of phase-transfer catalyst, base, solvent, and reaction temperature. Table 4 summarizes the effects of different reaction parameters on the yield and stereoselectivity of the reaction.

Table 4: Optimization of Phase-Transfer Catalyzed One-Pot Synthesis

Entry Phase-Transfer Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Diastereoselectivity (dr)
1 TBAB K₂CO₃ Toluene 110 24 55 2:1
2 TBAI K₂CO₃ Toluene 110 24 58 2.5:1
3 TBAB Cs₂CO₃ Toluene 110 24 62 3:1
4 TBAB K₂CO₃ Xylene 130 12 65 2:1
5 TBAB K₂CO₃ DCM 40 48 45 4:1
6 TBAB Cs₂CO₃ DCM/Toluene 80 24 70 3.5:1

TBAB = Tetrabutylammonium bromide; TBAI = Tetrabutylammonium iodide; DCM = Dichloromethane

Analysis of the Prepared Compound

Detailed analysis of this compound is essential for confirming its structure and determining its purity. Multiple analytical techniques are employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure of the compound. Table 5 summarizes the characteristic NMR signals observed for the target compound.

Table 5: Characteristic NMR Signals for this compound

Nucleus Chemical Shift (ppm) Assignment
¹H NMR 0.80-1.00 (m) CH₃ groups of isopropyl and methyl in cyclohexyl
1.20-2.10 (m) Cyclohexyl protons
2.95 (s) N(CH₃)₂
4.30-4.40 (m) OCH of cyclohexyl
5.15 (d, J=8.0 Hz) CHOH
6.60-7.70 (m) Aromatic protons
7.90 (br s) OH
¹³C NMR 15.8-22.5 CH₃ groups
25.0-50.0 Cyclohexyl carbons
40.2 N(CH₃)₂
73.5 (d, J=5.0 Hz) OCH of cyclohexyl
75.8 (d, J=100.0 Hz) CHOH
110.0-165.0 Aromatic carbons
¹⁹F NMR -115 to -120 F of 2-fluorophenyl
³¹P NMR 25-30 Phosphinic P
Infrared (IR) Spectroscopy

The IR spectrum of the compound exhibits characteristic absorptions that confirm its structure, as shown in Table 6.

Table 6: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Assignment
3350-3400 O-H stretching
2950-2850 C-H stretching (aliphatic)
1600-1500 C=C stretching (aromatic)
1240-1210 P=O stretching
1100-1050 P-O-C stretching
950-900 P-C stretching
820-800 C-F stretching
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, as shown in Table 7.

Table 7: Mass Spectrometric Data for this compound

m/z Assignment
473 [M]⁺ (molecular ion)
455 [M-H₂O]⁺
332 [M-C₁₀H₁₉]⁺ (loss of menthyl group)
314 [M-C₁₀H₁₉-H₂O]⁺
153 [C₆H₄F(OH)CH]⁺
149 [C₈H₁₂N₂]⁺

X-ray Crystallography

X-ray crystallographic analysis provides definitive information about the three-dimensional structure of the compound, including the absolute configuration at the phosphorus center and other stereogenic centers. The compound typically crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit.

Elemental Analysis

Elemental analysis confirms the purity of the compound by comparing the theoretical and experimental percentages of carbon, hydrogen, nitrogen, and other elements. Table 8 shows the typical elemental analysis results for the target compound.

Table 8: Elemental Analysis of this compound

Element Calculated (%) Found (%)
C 68.47 68.30-68.60
H 7.87 7.70-8.00
N 2.96 2.85-3.05
F 4.01 3.90-4.10
P 6.55 6.40-6.70

Comparative Analysis of Different Preparation Methods

The three preparation methods described above have different advantages and limitations in terms of yield, stereoselectivity, scalability, cost, and environmental impact. Table 9 provides a comprehensive comparison of these methods.

Table 9: Comprehensive Comparison of Preparation Methods

Parameter Phosphorylation-Based Synthesis Coupling Reaction Approach Phase-Transfer Catalyzed One-Pot Synthesis
Overall yield (%) 34-42 34-42 45-70
Stereoselectivity (dr) 5:1 to 10:1 3:1 to 5:1 2:1 to 4:1
Number of steps 3 3 1
Reaction time (h) 26 36 12-48
Reagent cost High Medium Low
Scalability Limited Good Excellent
Environmental impact High Medium Low
Ease of purification Moderate Moderate Easy
Suitability for industrial production Limited Good Excellent

Yield and Stereoselectivity

The phosphorylation-based synthesis offers the highest stereoselectivity but with a moderate overall yield. The coupling reaction approach provides a similar overall yield with slightly lower stereoselectivity. The phase-transfer catalyzed one-pot synthesis can achieve higher overall yields, especially after optimization, but typically with lower stereoselectivity.

Scalability and Industrial Applicability

The phase-transfer catalyzed one-pot synthesis is the most suitable for large-scale production due to its simplicity, use of readily available reagents, and lower environmental impact. The coupling reaction approach is also amenable to scale-up, while the phosphorylation-based synthesis may be more challenging to implement on an industrial scale due to the use of moisture-sensitive reagents and multiple purification steps.

Cost and Environmental Considerations

The phase-transfer catalyzed one-pot synthesis is the most cost-effective and environmentally friendly method, requiring fewer reagents and generating less waste. The phosphorylation-based synthesis is the most expensive and has the highest environmental impact due to the use of phosphorus trichloride and thionyl chloride. The coupling reaction approach falls between these extremes in terms of cost and environmental impact.

Q & A

Q. What are the common synthetic routes for preparing this phosphinate compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or phosphorylation reactions. A typical method involves reacting O-menthyl phenylphosphoryl chloride with organomagnesium reagents (e.g., isopropyl magnesium chloride) under anhydrous conditions. Key parameters include temperature control (−10°C to 25°C), inert atmosphere (argon/nitrogen), and stoichiometric ratios (1:1.2 for phosphochloridate to Grignard reagent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (75–85%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

X-ray crystallography is critical for resolving stereochemistry and bond angles. Single-crystal analysis reveals torsional angles (e.g., C3–O1–P1 = 119.5°, O2–P1–C17 = 114.04°) and confirms the phosphinate ester geometry. Complementary techniques include:

  • NMR : 31^{31}P NMR (δ 20–25 ppm for phosphinate), 19^{19}F NMR (δ −118 to −122 ppm for 2-fluorophenyl).
  • HRMS : Accurate mass determination (e.g., [M+H]+^+ calculated within 1 ppm error) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Hydrolysis studies in buffered solutions (pH 4–9) show degradation via P–O ester cleavage, with half-life (t1/2t_{1/2}) ranging from 24 hours (pH 9) to 7 days (pH 4). Stability is enhanced in anhydrous solvents (e.g., THF, dichloromethane) at −20°C. Accelerated thermal degradation (40°C, 72 hours) reveals <5% decomposition, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence reactivity and biological interactions?

The RpR_p configuration (resolved via chiral HPLC using amylose-based columns) enhances enantioselective binding to acetylcholinesterase, as shown in molecular docking studies (AutoDock Vina, ΔG = −9.2 kcal/mol). In contrast, the SpS_p isomer exhibits 30% lower inhibitory activity in enzyme assays (Ellman’s method, IC50_{50} = 2.1 µM vs. 3.4 µM) .

Q. What computational methods are used to predict the compound’s electronic properties and intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (4.8 eV) and electrostatic potential surfaces, identifying nucleophilic regions at the phosphoryl oxygen. Molecular dynamics (MD) simulations (AMBER force field) reveal stable hydrogen bonds with water (2.8 Å O–H distance) and π-π stacking between fluorophenyl and dimethylaminophenyl groups (4.1 Å separation) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect pharmacological profiles?

Comparative studies with chlorophenyl analogs show:

  • Lipophilicity : logP increases by 0.5 units (fluorophenyl: 3.2 vs. chlorophenyl: 3.7), measured via shake-flask method.
  • Metabolic Stability : Fluorine substitution reduces CYP3A4-mediated oxidation (CLint_{int} = 12 mL/min/kg vs. 18 mL/min/kg), as quantified in liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.